molecular formula C18H18N2O4S B2730025 5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide CAS No. 694472-83-8

5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide

Cat. No. B2730025
CAS RN: 694472-83-8
M. Wt: 358.41
InChI Key: IZSAFFFAMGKNGP-UHFFFAOYSA-N
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Description

5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AMT-101, and it belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. NAD+ is a coenzyme that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and gene expression.

Scientific Research Applications

Biofilm Inhibition and Antimicrobial Activity

One notable application of related compounds involves their role in inhibiting biofilm formation. For instance, derivatives like 5-(alkylidene)thiophen-2(5H)-ones have demonstrated significant biofilm reduction capabilities against marine bacteria, showcasing their potential as antimicrobial agents. This is particularly relevant in the context of marine biology and environmental science, where biofilm formation can impact aquatic ecosystems and man-made structures in aquatic environments (Benneche et al., 2011).

Chemical Analysis and Chromatography

Compounds similar to 5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide have been utilized in the development of fluorogenic labeling reagents for high-performance liquid chromatography (HPLC). This application is crucial in analytical chemistry for the sensitive and selective detection of biologically important thiols, demonstrating the compound's relevance in biochemical analysis and pharmacological research (Gatti et al., 1990).

Synthesis of Heterocyclic Compounds

Research has also explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, indicating the compound's role in the creation of new chemical entities with potential anti-inflammatory and analgesic properties. This area of study is significant for medicinal chemistry and pharmaceutical development, highlighting the compound's utility in drug discovery (Abu‐Hashem et al., 2020).

Agrochemical Research

Additionally, pyridine derivatives, including those structurally related to the compound , have been investigated for their insecticidal activity against the cowpea aphid, showcasing the compound's potential application in agriculture for pest control and crop protection (Bakhite et al., 2014).

properties

IUPAC Name

5-acetyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-10-14(11(2)21)8-15(17(19)23)18(20-10)25-9-16(22)12-4-6-13(24-3)7-5-12/h4-8H,9H2,1-3H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSAFFFAMGKNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)C)C(=O)N)SCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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